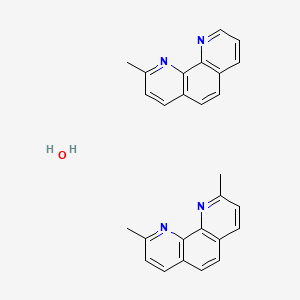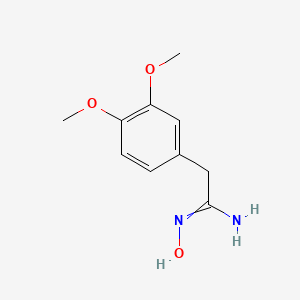![molecular formula C3H10ClN3O B7934755 [N'-(2-hydroxyethyl)carbamimidoyl]azanium;chloride](/img/structure/B7934755.png)
[N'-(2-hydroxyethyl)carbamimidoyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(acryloyloxy)ethyl)trimethylammonium chloride . This compound is an organic molecule with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a colorless to almost colorless liquid that is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(acryloyloxy)ethyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-chloroethyl) acrylate . The reaction is carried out in the presence of a solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of (2-(acryloyloxy)ethyl)trimethylammonium chloride is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stabilized with monomethyl ether hydroquinone to prevent polymerization during storage .
Chemical Reactions Analysis
Types of Reactions: (2-(acryloyloxy)ethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as azobisisobutyronitrile or benzoyl peroxide to form polymers used in various applications.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols .
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile or benzoyl peroxide are used under controlled temperature conditions.
Substitution Reactions: Nucleophiles such as amines and alcohols are used in the presence of a base like sodium hydroxide .
Major Products Formed:
Scientific Research Applications
(2-(acryloyloxy)ethyl)trimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is used in the preparation of hydrogels and other materials for biological applications.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of flocculants, dispersants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(acryloyloxy)ethyl)trimethylammonium chloride involves its ability to undergo polymerization and form polymers with specific properties. These polymers can interact with various molecular targets and pathways, depending on their application. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
- (2-(methacryloyloxy)ethyl)trimethylammonium chloride
- (2-(acryloyloxy)ethyl)dimethylammonium chloride
- (2-(acryloyloxy)ethyl)triethylammonium chloride
Comparison: (2-(acryloyloxy)ethyl)trimethylammonium chloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it a preferred choice in various scientific and industrial applications .
Properties
IUPAC Name |
[N'-(2-hydroxyethyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLIVUFWZNXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B7934690.png)



![5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide](/img/structure/B7934706.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7934711.png)



![3-methylspiro[2,5-dihydro-1H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one](/img/structure/B7934761.png)
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B7934771.png)
